An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, also known as 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT), is a highly symmetrical, nitrogen-rich aromatic compound. Its rigid, planar structure and the presence of multiple amine functionalities make it a versatile building block in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and diverse applications, with a focus on its utility in the development of advanced materials and potential therapeutic agents.
Chemical and Physical Properties
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is a stable heterocyclic organic compound.[1][2] It is characterized by a central triazine core symmetrically substituted with three p-aminophenyl groups.[] This structure imparts exceptional thermal stability and rigidity.[] The compound typically appears as a white to yellow or green crystalline powder.[4]
Table 1: Physicochemical Properties of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈N₆ | [5][6] |
| Molecular Weight | 354.42 g/mol | [6] |
| CAS Number | 14544-47-9 | [5] |
| Melting Point | 250 °C | [1] |
| Boiling Point | 705.2 °C | [4] |
| Flash Point | 419.8 °C | [4] |
| Appearance | White to yellow to green crystalline powder | [4] |
| Purity | ≥95% - >98% (HPLC) | [4][7][8] |
| Storage | Room temperature, in a dark, dry, and sealed place | [7] |
Table 2: Spectroscopic Data for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
| Spectrum | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89 (s, 6H) | [9] |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 169.5, 152.9, 130.6, 130.1, 122.9, 113.9 | [9] |
Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Two primary synthetic routes for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline are detailed below.
Method 1: From p-Aminobenzonitrile
This method involves the acid-catalyzed cyclotrimerization of p-aminobenzonitrile.
Experimental Protocol:
-
Add 1.18 g (10 mmol) of p-aminobenzonitrile to a 50 mL four-necked flask.
-
Under magnetic stirring, add 25 mL of methylene chloride to dissolve the starting material.
-
In an ice bath, slowly add 4 mL (45 mmol) of trifluoromethanesulfonic acid dropwise.
-
Protect the reaction with a nitrogen atmosphere and stir for 24 hours.
-
After the reaction is complete, separate the layers and collect the lower yellow oil layer.
-
Add 20 mL of water and adjust the pH to 9-11 with a 50% sodium hydroxide solution, which will precipitate a light yellow solid.
-
Filter the solid, wash it with water, and dry to obtain the final product.[1][]
The reported yield for this method is approximately 85.0%.[]
Method 2: From Cyanuric Chloride
This synthesis involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with p-phenylenediamine.
Experimental Protocol:
-
A solution of p-phenylenediamine (3 equivalents) in acetone is prepared.
-
Cyanuric chloride is gradually added to this solution.
-
The suspension is warmed to room temperature and then heated under reflux for 48 hours.
-
After cooling, the mixture is poured into water (100 mL), and the acetone is removed under vacuum.
-
The resulting precipitate is extracted three times with dichloromethane and filtered.
-
The solid is washed with cold water (3 x 100 mL) to remove any remaining sodium bicarbonate and then collected by filtration to yield the product.[10]
The yield for this conversion reaction is reported to be as high as 82%.[10]
Key Applications
The unique structural and electronic properties of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline make it a valuable component in a variety of advanced materials and research areas.
-
Polymer Chemistry : It serves as a crucial building block for high-performance polymers, enhancing their thermal stability and mechanical properties.[1] These polymers find applications in the aerospace and automotive industries.[1] It is also used as an intermediate in the synthesis of triazine-based epoxy hardeners, which improve the strength of coatings and composite materials.[6]
-
Organic Electronics : The compound's electronic properties are leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved efficiency and device longevity.[1]
-
Covalent Organic Frameworks (COFs) : As a tritopic amine linker, it is extensively used in the design and synthesis of porous, crystalline COFs.[6][8] These materials have applications in gas storage, separation, and catalysis.
-
Drug Development and Biomedical Research : TTA has been investigated for its potential anticancer activity.[4] It can act as a mesoporous semiconductor that can be activated by irradiation and shows high uptake in colorectal carcinoma cells.[4] It has also been explored as a molecular imaging agent for electron spin resonance.[4]
-
Corrosion Inhibition : Its strong adhesion and chemical resistance make it a useful component in corrosion-inhibiting coatings for metals.[6]
-
Environmental Applications : The compound has been explored for use in adsorbents for water purification, effectively removing pollutants and heavy metals.[1]
Visualizing Synthesis and Applications
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis Pathways of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline.
Caption: Diverse Applications of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline.
Safety and Handling
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline is a compound of significant interest due to its versatile chemical nature and wide range of applications. Its robust structure and functional groups make it an ideal candidate for the development of next-generation materials with enhanced thermal, mechanical, and electronic properties. For researchers in materials science and drug development, this molecule offers a foundational platform for innovation. Further exploration of its derivatives and applications is likely to yield exciting advancements in various scientific and technological fields.
References
- 1. allhdi.com [allhdi.com]
- 2. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | 14544-47-9 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline [myskinrecipes.com]
- 7. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | 14544-47-9 [sigmaaldrich.com]
- 8. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | 14544-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
